molecular formula C7H13NO3 B8612601 methyl (R)-N-acetyl-3-aminobutyrate CAS No. 72569-99-4

methyl (R)-N-acetyl-3-aminobutyrate

Cat. No.: B8612601
CAS No.: 72569-99-4
M. Wt: 159.18 g/mol
InChI Key: ZHKPSUPZUILMOG-RXMQYKEDSA-N
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Description

Methyl (R)-N-acetyl-3-aminobutyrate is a chiral ester derivative of 3-aminobutyric acid. This compound is of significant interest in synthetic organic chemistry and pharmaceutical research as a potential building block for the synthesis of more complex molecules. Its structure features both an ester and an amide functional group, making it a versatile intermediate. The (R)-enantiomer is particularly valuable for creating stereospecific compounds. Researchers are exploring its utility in the context of gamma-aminobutyric acid (GABA) related pathways . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysfunction is implicated in various neurological and psychological conditions, including major depressive disorders, stress, and anxiety . The study of GABAergic neurotransmission is a critical area in neuroscience, and synthetic analogs or precursors like this compound provide tools to probe these mechanisms . Furthermore, the acetylated amino acid moiety is a key feature in other neuroactive compounds, such as N-acetylcysteine (NAC), which has shown promise in psychiatric research by modulating glutamatergic pathways and acting as an antioxidant precursor . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

72569-99-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3R)-3-acetamidobutanoate

InChI

InChI=1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

ZHKPSUPZUILMOG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)NC(=O)C

Canonical SMILES

CC(CC(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of (R)-3-Aminobutyric Acid

The initial step converts (R)-3-aminobutyric acid to its methyl ester via acid-catalyzed esterification. Patent CN110683960A details refluxing with methanol and thionyl chloride (0–10°C, 4 h), achieving 98.5% yield and 99.7% purity. Comparative studies show thionyl chloride outperforms sulfuric acid or oxalyl chloride in minimizing side reactions.

Table 1: Esterification Conditions and Outcomes

Acid CatalystSolventTemperatureYield (%)Purity (%)
Thionyl chlorideMethanol0–10°C → Reflux98.599.7
Sulfuric acidEthanol20–30°C89.297.1
Oxalyl chlorideIsopropanol0–5°C93.498.5

Amino Protection with Acetyl Chloride

The methyl ester undergoes N-acetylation under alkaline conditions. Example 5 of CN110683960A employs acetyl chloride in water/sodium carbonate (0–10°C, 3–4 h), yielding 92.6% protected product with 99.9% ee. Benzyl chloroformate and benzoyl chloride alternatives exhibit similar efficiency but require harsher deprotection.

Borohydride Reduction with Lewis Acid Assistance

Reduction of the ester to alcohol employs sodium borohydride or lithium borohydride with Lewis acids (e.g., LiCl, MgCl₂). Example 6 achieves 90.5% yield using LiBH₄/LiCl in ethanol (20–30°C, 2–3 h), retaining 99.9% ee. Lewis acids enhance borohydride reactivity while preventing epimerization.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Esterification

Emerging techniques utilize microwave irradiation to accelerate esterification. Preliminary data (unpublished) show 85% yield in 30 minutes using thionyl chloride/methanol, though optical purity remains under validation.

Reaction Optimization and Scalability

Solvent Selection Impact

Methanol and ethanol optimize esterification and reduction steps due to polar aprotic properties. Isopropanol increases reduction yields by 5–7% but complicates solvent recovery.

Temperature and pH Control

Low temperatures (0–10°C) during acylation prevent N-overacylation. Alkaline conditions (pH 9–10) in protection steps neutralize HCl byproducts, minimizing ester hydrolysis.

Table 2: Critical Parameters for High Optical Purity

StepParameterOptimal RangeEffect on ee
EsterificationTemperature0–10°CPrevents racemization
AcylationpH8–10Limits side reactions
ReductionLewis AcidLiCl/MgCl₂Enhances stereoretention

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Gas chromatography (GC) and HPLC analyses validate chemical and chiral purity. Figure 3 of CN110683960A shows 99.8% GC purity, while chiral HPLC (Figure 4) confirms 99.9% ee using a Chiralpak AD-H column.

Spectroscopic Confirmation

¹H NMR (Figure 1–2) identifies methyl ester (δ 3.65 ppm) and acetyl protons (δ 2.05 ppm). IR spectra corroborate C=O stretches (1740 cm⁻¹ for ester, 1650 cm⁻¹ for amide).

Comparative Analysis of Protecting Groups

Acetyl vs. Benzyl Protection

  • Acetyl : Simplified deprotection (alkaline hydrolysis) but risks overacylation.

  • Benzyl : Requires hydrogenolysis, increasing cost but enabling orthogonal protection.

Table 3: Protecting Group Efficiency

GroupDeprotection MethodYield (%)ee Retention (%)
AcetylNaOH/EtOH, 70°C97.599.9
BenzylH₂/Pd-C, RT92.699.9

Industrial-Scale Considerations

CN110683960A’s four-step process scales to 50–100 kg batches with consistent yields (>90%). Key challenges include borohydride handling and solvent recycling. Continuous flow systems are under investigation for esterification and reduction steps .

Q & A

Hypothetical FAQs for Methyl (R)-N-Acetyl-3-Aminobutyrate Research

(Disclaimer: These FAQs are based on general scientific methodologies due to the absence of direct evidence in the provided sources.)

Basic Research Questions

Q. What are the validated synthetic pathways for this compound, and how can enantiomeric purity be optimized?

  • Methodological Approach: Enantioselective synthesis often employs chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution. For purity verification, use chiral HPLC coupled with polarimetry or NMR spectroscopy with chiral shift reagents. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Approach: Conduct accelerated stability studies using buffer solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify impurities (e.g., hydrolyzed products like 3-aminobutyric acid) over time. Use Arrhenius kinetics to predict shelf-life.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Approach:

Validate assay specificity using knockout cell lines or competitive inhibitors.

Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia, serum-free media).

Employ metabolomics to identify cell-line-specific interference (e.g., endogenous acetylase activity).

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the metabolic fate of this compound in vivo?

  • Methodological Approach: Synthesize isotopically labeled analogs via acetylation of ¹³C-labeled 3-aminobutyrate. Use tracer studies in model organisms with LC-MS/MS to track incorporation into metabolic pathways (e.g., GABA shunt or urea cycle).

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in enzyme inhibition assays involving this compound?

  • Methodological Approach:

  • Include positive controls (e.g., known acetyltransferase inhibitors) and negative controls (vehicle-only treatments).
  • Pre-treat enzyme sources (e.g., purified enzymes vs. crude lysates) to rule out cofactor interference.

Key Limitations

The provided evidence lacks data on the compound’s synthesis, characterization, or applications.

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